molecular formula C15H26BN3O2 B591311 1-甲基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环-2-基)-1H-吡唑-1-基)哌啶 CAS No. 1323919-64-7

1-甲基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环-2-基)-1H-吡唑-1-基)哌啶

货号 B591311
CAS 编号: 1323919-64-7
分子量: 291.202
InChI 键: PRLTVODJPCFDHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a 1,3,2-dioxaborolane ring, which is a type of boronic ester. Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the 1,3,2-dioxaborolane ring is a five-membered ring containing boron, oxygen, and carbon atoms . The presence of these rings and the various substituents likely contribute to the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C18H29BN2O2, and it has a molecular weight of 316.25 . The compound’s InChI key is CYEYLYGHCOHIDC-UHFFFAOYSA-N .

科学研究应用

酶抑制和药物代谢

研究表明,了解小分子药物和肝细胞色素 P450 (CYP) 酶之间的相互作用非常重要,因为这可能会导致基于代谢的药物-药物相互作用 (DDI)。化学抑制剂对各种 CYP 同工型的选择性对于预测 DDI 至关重要,这与可能参与或受此类代谢途径影响的化合物(如本例中的化合物)相关 (Khojasteh 等人,2011)

DNA 相互作用和药物设计

合成染料与 DNA 的相互作用(如 Hoechst 33258 所例证的)强调了具有特定结构特征(如哌啶衍生物)的化合物与 DNA 结合的潜力。这对靶向 DNA 或其相关过程的药物设计具有影响 (Issar 和 Kakkar,2013)

杂环化合物合成

4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮等化合物的化学性质展示了某些支架在合成广泛的杂环化合物中的效用。这突出了本化合物在合成多种杂环化合物中的潜在应用,这在药物化学中至关重要 (Gomaa 和 Ali,2020)

受体调节的配体设计

结合芳基环烷基胺(包括苯基哌啶和哌嗪)的 D2 样受体的配体开发表明,结构修饰与提高化合物的效力和受体调节选择性相关。这与设计用于治疗神经精神疾病的化合物特别相关 (Sikazwe 等人,2009)

抗菌和抗结核活性

哌嗪衍生物因其抗菌和抗结核活性而受到广泛研究。鉴于哌嗪支架在药物化学中的重要性,这表明本化合物在开发传染病治疗方法中的潜在应用 (Girase 等人,2020)

安全和危害

The compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment.

属性

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-10-17-19(11-12)13-6-8-18(5)9-7-13/h10-11,13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLTVODJPCFDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

Synthesis routes and methods I

Procedure details

A mixture of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine (0.500 g, 1.80 mmol) and 37% aqueous formaldehyde solution (0.269 mL, 3.61 mmol) in MeOH (10.0 mL) were combined and stirred at 40° C. for 2 h. Then sodium borohydride (205 mg, 5.41 mmol) was carefully added to the reaction mixture left to stir for 16 h. The reaction was concentrated in vacuo to a solid. The crude product was dissolved in EtOAc and washed with water several times. The organic layer was collected, dried with sodium sulfate, filtered and concentrated in vacuo to a solid to yield the desired product. 1H NMR (400 MHz, CD3OD): δ 7.90 (s, 1H), 7.67 (s, 1H), 4.16-4.26 (m, 1H), 3.00 (d, J=12.13 Hz, 2H), 2.34 (s, 3H), 2.25 (td, J=11.75, 3.28 Hz, 2H), 2.03-2.15 (m, 4H), 1.31 (s, 12H).
Quantity
0.269 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5.00 g (13.3 mmol) 4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester in a 4 N solution of hydrochloric acid in dioxane was stirred at room temperature for 16 hours. The precipitate that has formed was filtered off and the filtrate was evaporated to dryness. This residue was dissolved in 20 ml DMF and 2.6 ml (18.5 mmol) triethylamine and 0.6 ml (9.7 mmol) iodomethane were added. The reaction mixture was stirred for 16 hours at room temperature. The precipitate that had formed was filtered off and the filtrate was evaporated in vacuo. The residue was partitioned between water and dichloromethane. The organic phase was dried over sodium sulphate and evaporated. The residue was chromatographed on a silica gel column with toluene/ethylacetate as eluent yielding 1-methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine as colourless crystals; HPLC-MS: 1.29 min, [M+H] 292.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。